1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds have garnered attention in medicinal chemistry due to their biological activities, particularly as inhibitors of various enzymes and receptors. The specific structure of 1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one allows for interactions with biological targets, making it a subject of interest in pharmacological studies.
This compound can be classified under the broader category of pyrazolo[4,3-d]pyrimidines, which are characterized by their fused pyrazole and pyrimidine rings. These compounds are often synthesized for their potential therapeutic applications, including anticancer and anticoagulant properties. The synthesis and biological evaluation of this compound have been documented in various scientific studies, highlighting its role as a selective inhibitor of coagulation factor Xa and its potential in cancer therapy .
The synthesis of 1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves multi-step processes. One common method is the condensation reaction between appropriate pyrazole derivatives and pyrimidine precursors. For instance, the synthesis can start with the formation of a pyrazole ring followed by the introduction of isopropyl and other substituents through electrophilic aromatic substitution or nucleophilic addition reactions .
A notable approach includes a one-pot synthesis method that employs sodium hypochlorite as an oxidizing agent, which simplifies the reaction steps and improves yield . The reaction conditions often involve heating under reflux in solvents such as dimethylformamide or acetonitrile.
The molecular formula for 1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is C₁₁H₁₄N₄O. Its structure features a pyrazole ring fused to a pyrimidine ring with an isopropyl group at one nitrogen atom. The compound exhibits specific geometric configurations that influence its biological activity.
Key Structural Features:
1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one participates in various chemical reactions that can modify its structure for enhanced biological activity. Key reactions include:
These reactions are critical for developing analogs with improved pharmacological properties .
The mechanism of action for 1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one primarily involves its role as an inhibitor of coagulation factor Xa. This enzyme is crucial in the blood coagulation cascade, and its inhibition can prevent thrombus formation.
1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during drug formulation .
The primary applications of 1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one lie in medicinal chemistry:
The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged heterobicyclic structure in modern drug discovery, characterized by a fused pyrazole and pyrimidine ring system. This core exhibits structural isomerism with other pyrazolopyrimidines but is distinguished by the specific fusion at the [4,3-d] bond, conferring unique electronic and spatial properties. Its aromatic character arises from a 10π-electron system that enables extensive delocalization, while the lactam tautomer (e.g., 7(6H)-one) enhances hydrogen-bonding capabilities. Historically derived from purine bioisosteric design, this scaffold has evolved into a versatile template for targeting diverse disease pathways, particularly in oncology, immunology, and hematology [7]. The unsubstituted 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one core provides three primary sites for functionalization: N1, C3, and C6 (lactam oxygen), with N1-alkylation (e.g., isopropyl substitution) being a critical modulator of target affinity and pharmacokinetic behavior.
Pyrazolo[4,3-d]pyrimidin-7-ones serve as high-fidelity purine mimetics, replicating the hydrogen-bonding topology and electronic profiles of adenine/guanine while resisting enzymatic degradation. Key advantages include:
Table 1: Key Purine vs. Pyrazolo[4,3-d]pyrimidine Bioisosteric Features
Property | Purines (Adenine) | Pyrazolo[4,3-d]pyrimidin-7-one | Impact on Drug Design |
---|---|---|---|
Tautomeric States | Multiple | Dominant 1H-tautomer | Predictable binding mode |
pKa (N1) | ~4.0 | ~3.8 | Similar ionization at physiological pH |
Hydrogen Bond Acceptor Sites | 3 | 3 (N2, N4, O7) | Mimics purine H-bonding |
Metabolic Degradation Sites | High (deamination) | Low | Enhanced in vivo stability |
Synthetic Diversification | Limited | High (3-4 positions) | Broad SAR exploration |
The target selectivity of 1-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives arises from three interdependent properties:
Table 2: Reactivity and Synthetic Utility of Key Positions in 1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Position | Representative Modification | Reaction Conditions | Biological Impact |
---|---|---|---|
N1 | Isopropyl alkylation | K2CO3/DMF, isopropyl bromide, 60°C | Enhanced hydrophobic pocket engagement |
C3 | Bromination (→ Br) | Br2/AcOH, 25°C | Enables Suzuki couplings |
SNAr displacement (→ NH2, OR, NR2) | Amines/alcohols, 80–150°C | Modulates H-bond capacity | |
C6/C7 | Chlorination (→ Cl) of lactam | POCl3/PCl5, reflux | Activates for amine displacement |
Methylthio | Oxidation (→ SO2CH3) → displacement | mCPBA → amines | Enables sequential functionalization |
Oncology Applications
N1-Isopropyl pyrazolo[4,3-d]pyrimidinones demonstrate potent TLR7 agonism, stimulating dendritic cell maturation and interferon-α production for cancer immunotherapy. Recent patents disclose C3-amino derivatives (e.g., 3-(aminomethyl)-1-isopropyl analogs) as intratumoral or topical agents for melanoma and bladder cancer, acting as vaccine adjuvants that enhance tumor antigen presentation [3]. These compounds exhibit >100-fold selectivity over TLR8/9, minimizing off-target cytokine storms. Parallel research identifies derivatives as TRAP1 inhibitors (mitochondrial HSP90), with IC50 values of 0.37–1.98 μM against prostate cancer (PC3) cells. The 3-(trifluoromethoxy)phenyl analog (compound 4.1.11i) shows exceptional cytotoxicity (IC50 = 0.94 μM) by disrupting mitochondrial proteostasis [2].
Hematology Applications
The scaffold serves as a highly selective Factor Xa (FXa) inhibitor template, critical in anticoagulant therapy. 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives exhibit picomolar FXa affinity (Ki < 0.1 nM) and >1000-fold selectivity over thrombin. N1-aryl substitution (e.g., 4-methoxyphenyl) positions a hydrophobic moiety into the S1 pocket, while C3 carboxamides engage S4 residues. Optimized compounds demonstrate oral bioavailability >60% in primates, overcoming limitations of parenteral anticoagulants [1].
Immunology Applications
Beyond oncology, TLR7 agonists activate antiviral immune responses, showing promise against chronic viral infections. Structural optimization focuses on C3 lipophilicity balance: excessive hydrophobicity (logP > 4) causes plasmacytoid dendritic cell apoptosis, while low logP (<2) reduces endosomal retention. Ideal derivatives (logP 2.5–3.5) include 3-(cyclopropylmethoxy) variants currently in preclinical studies for hepatitis B immunotherapy [3].
Table 3: Therapeutic Applications of Key 1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Derivatives
Therapeutic Area | Molecular Target | Lead Compound Features | Efficacy Metrics |
---|---|---|---|
Oncology (Immunotherapy) | TLR7 | C3-Aminoalkyl substitution | IFN-α EC50: 0.3–5 nM (human PBMCs) |
Oncology (Targeted Therapy) | TRAP1/HSP90 | 3-(Hetero)aryl groups | PC3 cell IC50: 0.94–20 μM |
Hematology | Coagulation Factor Xa | N1-Aryl, C3-carboxamide | FXa Ki: <0.1 nM; oral bioavailability: 60% |
Immunology | Antiviral (TLR7-dependent) | C3-alkoxy, balanced logP | Viral load reduction: 3-log (HBV models) |
Compounds Cited in Article
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1